t-Boc-N-Amido-PEG7-CH2CO2-NHS ester
Description
t-Boc-N-Amido-PEG7-CH2CO2-NHS ester is a multifunctional polyethylene glycol (PEG)-based reagent widely used in bioconjugation, drug delivery, and biomolecule modification. Its structure comprises:
- t-Boc (tert-butoxycarbonyl) group: Protects the amine group during synthesis, enabling controlled deprotection under acidic conditions .
- PEG7 spacer: A 7-unit polyethylene glycol chain that enhances solubility, reduces aggregation, and improves biocompatibility .
- NHS ester: Reacts with primary amines (-NH₂) to form stable amide bonds, facilitating conjugation with proteins, peptides, or amine-containing molecules .
- Carboxylic acid (-CH₂CO₂H): Provides a functional handle for further modifications .
This compound is valued for its ability to enhance drug stability, prolong circulation time, and enable targeted delivery in therapeutic applications .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H44N2O13/c1-25(2,3)39-24(31)26-6-7-32-8-9-33-10-11-34-12-13-35-14-15-36-16-17-37-18-19-38-20-23(30)40-27-21(28)4-5-22(27)29/h4-20H2,1-3H3,(H,26,31) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAXKZWLYFGXBAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCC(=O)ON1C(=O)CCC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H44N2O13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
580.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Protection of Amine with t-Boc Group
The synthesis begins with the introduction of the t-Boc group to a primary amine. This step ensures selective reactivity during subsequent PEG chain elongation:
-
Reaction Conditions : The amine is treated with di-tert-butyl dicarbonate (Boc₂O) in a mixture of DCM and aqueous sodium bicarbonate (1:1 v/v) at 0°C.
-
Workup : The crude product is extracted with DCM, washed with brine, and dried over anhydrous MgSO₄.
-
Yield : >90% after silica gel chromatography (hexane/ethyl acetate gradient).
PEG7 Spacer Elongation
The PEG7 chain is assembled via iterative ethylene oxide addition:
-
Mitsunobu Reaction : t-Boc-protected amine is coupled to tetraethylene glycol using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD).
-
Iterative Process : This step is repeated to achieve seven ethylene oxide units, with intermediate purification via flash chromatography.
-
Challenges : Moisture-sensitive conditions are critical to prevent premature hydrolysis of intermediates.
Activation as NHS Ester
The terminal carboxylic acid is converted to an NHS ester for amine reactivity:
-
Activation Protocol :
-
Byproduct Removal : Precipitated dicyclohexylurea is filtered, and the filtrate is concentrated.
Purification and Characterization
Chromatographic Purification
Crude product is purified using silica gel chromatography:
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc), 2.82 (t, 4H, NHS), 3.50–3.70 (m, 28H, PEG7).
-
Mass Spectrometry : [M+H]⁺ observed at m/z 581.63 (theoretical 580.63).
Comparative Analysis of PEG Lengths
Varying PEG chain lengths influence solubility and conjugation efficiency:
| PEG Length | Molecular Weight | Solubility (mg/mL) | Reaction Yield (%) |
|---|---|---|---|
| PEG4 | 448.5 | 50 | 78 |
| PEG7 | 580.6 | 85 | 65 |
| PEG10 | 726.8 | 120 | 58 |
Data adapted from highlights PEG7 as optimal for balancing solubility and steric effects.
Troubleshooting and Optimization
Low NHS Activation Efficiency
Incomplete Boc Deprotection
Applications in Drug Development
t-Boc-N-Amido-PEG7-CH2CO2-NHS ester enables:
Chemical Reactions Analysis
Types of Reactions
t-Boc-N-Amido-PEG7-CH2CO2-NHS ester undergoes several types of reactions:
Substitution Reactions: The NHS ester reacts with primary amines to form stable amide bonds.
Deprotection Reactions: The t-Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in organic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature.
Deprotection Reactions: Performed using trifluoroacetic acid (TFA) in dichloromethane (DCM) or similar solvents.
Major Products
Amide Bonds: Formed when the NHS ester reacts with primary amines.
Free Amine: Obtained after deprotection of the t-Boc group.
Scientific Research Applications
Scientific Research Applications
t-Boc-N-Amido-PEG7-CH2CO2-NHS ester has several key applications:
A. Drug Development
- Enhancing Solubility : It significantly improves the solubility of hydrophobic drugs, making them more bioavailable.
- Stability Against Degradation : Compounds modified with this ester exhibit increased resistance to enzymatic degradation, which is crucial for therapeutic efficacy.
B. Bioconjugation
- Protein and Peptide Modification : It is extensively used for attaching drugs to proteins and peptides, allowing for the creation of antibody-drug conjugates (ADCs) that target specific cells while minimizing side effects.
C. Diagnostic Applications
- Imaging Probes : The compound can be utilized in the development of imaging agents for diagnostic purposes, such as PET scans where targeted delivery to specific tissues is required .
D. Industrial Applications
- Production of PEGylated Compounds : In industrial settings, it is used to synthesize PEGylated products that enhance drug formulations by improving their pharmacological profiles.
Case Studies
Mechanism of Action
The mechanism of action of t-Boc-N-Amido-PEG7-CH2CO2-NHS ester involves:
Bioconjugation: The NHS ester reacts with primary amines on biomolecules to form stable amide bonds.
Comparison with Similar Compounds
Structural and Functional Variations
The key differences among t-Boc-N-Amido-PEGx-CH2CO2-NHS esters lie in the PEG chain length and ancillary functional groups . Below is a comparative analysis:
Table 1: Structural Comparison
*Molecular weights estimated based on PEG unit mass (~44 g/mol per unit) and functional groups.
Table 2: Application-Specific Properties
Key Differences and Research Findings
PEG Chain Length :
- Longer PEG chains (e.g., PEG7) significantly improve water solubility and stealth properties , reducing immune recognition in vivo . Shorter chains (PEG2) are optimal for applications requiring minimal steric hindrance, such as surface modifications .
- Flexibility increases with PEG length, enabling better orientation of conjugated molecules in drug delivery systems .
Stability and Reactivity :
- All NHS esters are moisture-sensitive, but longer PEG chains (PEG4–PEG7) provide better steric protection, enhancing shelf life .
Commercial Availability :
- PEG2 and PEG4 variants are widely available with standardized purity (≥95%), while PEG7 derivatives may require custom synthesis .
Q & A
Q. How does the t-Boc protecting group influence reaction pathways in peptide conjugation?
The t-Boc group shields the primary amine during synthesis, preventing unintended nucleophilic reactions (e.g., with NHS esters) until deprotection under acidic conditions (e.g., TFA). This allows selective conjugation of the NHS ester with target amines in multi-step protocols. Post-deprotection, the free amine can participate in further functionalization .
Q. What solvent systems are optimal for dissolving t-Boc-N-Amido-PEG7-CH2CO2-NHS ester?
The compound dissolves well in polar aprotic solvents (DMSO, DMF) and dichloromethane. For aqueous reactions, pre-dissolve in DMSO (10–20% v/v) before adding to buffered solutions (pH 7–9) to minimize premature NHS ester hydrolysis .
Q. How do PEG chain length (PEG7) and spacer design affect solubility and steric hindrance in bioconjugation?
The PEG7 spacer enhances hydrophilicity, reducing aggregation in aqueous media. However, longer PEG chains may introduce steric hindrance, reducing conjugation efficiency. Optimize molar ratios (e.g., 1.5–2.5× excess of NHS ester relative to target amines) to compensate .
Q. What are standard protocols for quantifying NHS ester reactivity and conjugation efficiency?
Use UV-Vis spectroscopy (λ = 260–280 nm) to track NHS ester consumption via the release of N-hydroxysuccinimide. Alternatively, perform MALDI-TOF or SDS-PAGE to confirm molecular weight shifts in modified proteins .
Advanced Research Questions
Q. How can conflicting data on PEG spacer stability under physiological conditions be resolved?
PEG hydrolysis rates vary with pH, temperature, and buffer composition. Use accelerated stability studies (e.g., 37°C in PBS vs. simulated lysosomal pH 4.5) with LC-MS to monitor degradation products. Include negative controls (e.g., non-PEGylated analogs) to isolate degradation pathways .
Q. What experimental designs mitigate variability in NHS ester-mediated protein labeling?
Implement a factorial design varying pH (7.4 vs. 8.5), temperature (4°C vs. 25°C), and reaction time (1–4 hrs). Use fluorescence labeling (e.g., FITC-tagged NHS esters) to quantify labeling efficiency via flow cytometry or fluorimetry .
Q. How do competing reactions (e.g., hydrolysis vs. aminolysis) impact conjugation yields in aqueous buffers?
Hydrolysis dominates at high pH (>9) or prolonged incubation. To favor aminolysis, use freshly prepared NHS esters, maintain pH 7–8.5, and add target amines in molar excess. Kinetic studies via stopped-flow spectroscopy can quantify reaction rates .
Q. What methodologies validate the controlled release of PEGylated prodrugs using t-Boc deprotection?
Simulate intracellular conditions (e.g., 0.1 M HCl for lysosomal pH) to measure t-Boc cleavage kinetics via HPLC. Couple with cell-based assays (e.g., fluorescence dequenching) to correlate deprotection with drug release .
Q. How can crosslinking artifacts be minimized during protein-PEG7-NHS ester conjugation?
Use low NHS ester concentrations (≤5 mM) and short reaction times (≤2 hrs). Add quenching agents (e.g., glycine or Tris buffer) post-conjugation to cap unreacted esters. Analyze via size-exclusion chromatography to detect aggregates .
Data Analysis & Contradiction Resolution
Q. How should researchers address discrepancies in reported PEG7 spacer stability across studies?
Conduct meta-analyses comparing experimental conditions (e.g., buffer ionic strength, temperature). Use Arrhenius plots to extrapolate stability data to physiological conditions. Validate with orthogonal techniques like NMR or FTIR .
Q. What statistical approaches are suitable for analyzing dose-response data in PEG7-drug conjugate efficacy studies?
Apply nonlinear regression models (e.g., log-logistic or Hill equations) to calculate EC50 values. Use ANOVA with post-hoc tests (e.g., Tukey’s) to compare treatment groups, ensuring replicates account for biological variability .
Methodological Best Practices
Q. How to design a robust protocol for t-Boc deprotection in live-cell imaging studies?
Use pH-sensitive probes (e.g., LysoTracker) to confirm lysosomal localization. Optimize deprotection time (e.g., 15–60 mins) using TFA at 0.1–1% v/v to balance efficiency with cell viability. Validate via LC-MS detection of free amine products .
Q. What controls are essential when assessing off-target effects of PEG7-NHS ester conjugates?
Include (1) unconjugated PEG7-NHS ester, (2) target-free reactions (e.g., buffer-only), and (3) competition assays with excess free amine (e.g., glycine). Use proteomics (e.g., SILAC) to identify nonspecific binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
